{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid
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Overview
Description
®-PS210 is a chiral compound known for its significant role in various scientific research fields The compound is characterized by its specific stereochemistry, which contributes to its unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-PS210 typically involves enantioselective synthesis methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or chiral auxiliaries in the reaction process. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of ®-PS210 may involve large-scale enantioselective synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as chromatography, is also essential to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-PS210 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-PS210 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-PS210 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (S)-PS210: The enantiomer of ®-PS210 with opposite stereochemistry.
- ®-PS211: A structurally similar compound with slight modifications in its chemical structure.
- ®-PS212: Another related compound with different functional groups.
Comparison:
Uniqueness: ®-PS210 is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its enantiomer (S)-PS210.
Applications: While similar compounds may share some applications, ®-PS210’s unique stereochemistry often makes it more suitable for specific research purposes, particularly in chiral synthesis and enantioselective reactions.
Properties
Molecular Formula |
C19H15F3O5 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-[(1R)-3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid |
InChI |
InChI=1S/C19H15F3O5/c20-19(21,22)13-8-6-12(7-9-13)15(23)10-14(11-4-2-1-3-5-11)16(17(24)25)18(26)27/h1-9,14,16H,10H2,(H,24,25)(H,26,27)/t14-/m0/s1 |
InChI Key |
MLJPLHGJBUWCBA-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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